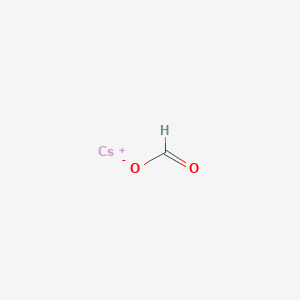

cesium;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cesium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQZZAXOPPAAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.923 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Cesium Formate Research Development

The trajectory of cesium formate (B1220265) research has been notably influenced by the needs of the oil and gas industry. While the compound and its basic properties were known within the realm of inorganic chemistry, intensive research and development began in the late 1980s and early 1990s. americanelements.com Shell Research identified formate brines as a potential solution for high-performance fluids required for new drilling and completion techniques emerging at the time. slideshare.net

The synthesis of cesium formate can be achieved through several methods, including the reaction of cesium hydroxide (B78521) with formic acid or the reaction of formaldehyde (B43269) with cesium hydroxide. americanelements.comgoogle.com A method for producing high-purity cesium formate involves a double decomposition reaction with a formate after removing aluminum ions from a cesium alum solution. google.com

The commercial availability of cesium formate in 1998 marked a significant milestone, enabling its widespread application. slideshare.net The first field trials of formate brines occurred in the early 1990s, with cesium formate specifically being used for the first time in a live high-pressure, high-temperature (HPHT) well in the North Sea in the last quarter of 1999. nih.gov Another documented first use as a reservoir drilling fluid was in the Huldra gas/condensate field in the North Sea in January 2001. cymitquimica.com

Early research focused on the unique properties of cesium formate brines, such as their high density, low viscosity, and excellent thermal stability, which made them ideal for the demanding environments of deep HPHT wells. slideshare.netchemimpex.com Studies conducted in the mid-1990s and onwards confirmed the advantages of cesium formate-based fluids, including improved well productivity and reduced operational times. cymitquimica.com

Significance of Cesium Formate in Scientific and Engineering Disciplines

Chemical Synthesis Pathways of Cesium Formate

The production of cesium formate can be achieved through several chemical routes, starting from different cesium precursors. The choice of synthetic pathway often depends on factors such as the desired purity, scale of production, and economic viability.

Reaction of Formaldehyde (B43269) with Cesium Hydroxide (B78521) for Cesium Formate Production

A specific method for synthesizing cesium formate involves the reaction of formaldehyde (CH₂O) with cesium hydroxide (CsOH). This process yields cesium formate and methanol (CH₃OH) as a co-product. The reaction is typically carried out in a liquid phase, with water being a preferred solvent.

The reaction can be represented by the following equation: CH₂O + CsOH → HCOOCs + CH₃OH

Key parameters for this reaction include the molar ratio of the reactants and the temperature. A molar ratio of formaldehyde to cesium hydroxide is generally maintained between 1.0:1.0 and 3.0:1.0, with a preferred range of 1.8:1.0 to 2.2:1.0. google.com The reaction temperature is controlled within the range of 0-100°C, and more specifically between 30-70°C, to prevent discoloration of the product. google.com The process can be conducted at atmospheric or reduced pressure, with the continuous removal of the methanol byproduct by evaporation helping to drive the reaction to completion. google.com This method is considered advantageous for industrial-scale production due to its rapid reaction time and high conversion rate under relatively mild conditions. google.com

In a typical laboratory-scale synthesis, an aqueous solution of cesium hydroxide is added to a formaldehyde solution over a period of time while stirring and cooling the reaction vessel. google.com Following the addition, the mixture is heated to facilitate the reaction and the removal of methanol under reduced pressure. google.com

Alternative Synthetic Routes and Scalability Considerations

While the formaldehyde route offers a direct synthesis, the more conventional and widely documented method for producing cesium formate is the reaction of cesium hydroxide with formic acid (HCOOH). americanelements.comtidjma.tn This is a classic acid-base neutralization reaction that yields cesium formate and water.

The reaction is as follows: CsOH + HCOOH → HCOOCs + H₂O

This method is straightforward and can be used to produce high-purity cesium formate. americanelements.com The reaction is typically performed in an aqueous solution.

Leaching: The pollucite ore is first crushed and then leached with a strong acid, such as sulfuric acid (H₂SO₄), to dissolve the cesium. cascadero.com

Precipitation of Cesium Alum: Aluminum sulfate (B86663) is added to the pregnant leach solution, causing the precipitation of cesium as impure cesium aluminum sulfate (cesium alum, CsAl(SO₄)₂·12H₂O). cascadero.com

Purification of Cesium Alum: The cesium alum crystals are re-dissolved in hot water and then recrystallized to improve purity. cascadero.com

Conversion to Cesium Hydroxide: The purified cesium alum is dissolved in water and treated with a base like barium hydroxide (Ba(OH)₂). This precipitates aluminum as aluminum hydroxide (Al(OH)₃) and sulfate as barium sulfate (BaSO₄), leaving a solution of cesium hydroxide. cascadero.com

Formation of Cesium Formate: Finally, formic acid is added to the cesium hydroxide solution to produce cesium formate. cascadero.com

This process is scalable and is the basis for the commercial production of cesium formate used in drilling fluids. stanford.edu Production facilities based on this process are capable of producing thousands of barrels of cesium formate annually. stanford.edu

A Chinese patent describes a method for producing high-purity (99.9%) cesium formate from cesium alum. google.com This process involves a double decomposition reaction with a formate salt after the removal of aluminum ions. Subsequent steps focus on removing sulfate ions using hydroxides like barium hydroxide and then purifying the solution by carbonation to remove excess metal ions before final concentration and drying. google.com

| Synthesis Route | Reactants | Key Conditions | Scalability |

| Formaldehyde Route | Formaldehyde, Cesium Hydroxide | 0-100°C, Molar ratio CH₂O:CsOH 1:1 to 3:1 | Industrially suitable, fast reaction google.com |

| Formic Acid Route | Formic Acid, Cesium Hydroxide | Acid-base neutralization in solution | Common laboratory and industrial method americanelements.com |

| Pollucite Ore Route | Pollucite Ore, Sulfuric Acid, Barium Hydroxide, Formic Acid | Multi-step hydrometallurgical process | Established industrial scale process cascadero.comstanford.edu |

Purification and Isolation Techniques for Research-Grade Cesium Formate

Achieving research-grade purity for cesium formate requires the removal of various impurities that may be present from the starting materials or introduced during the synthesis process. The purification techniques employed depend on the nature of the impurities.

For cesium formate synthesized from pollucite ore, a significant purification step involves the removal of other metal ions and sulfate. The initial purity of cesium alum extracted from the ore can be around 77.9% on a weight metal basis, which can be increased to over 94% through recrystallization. cascadero.com

A common method for removing sulfate and aluminum ions from the cesium alum intermediate is precipitation. The addition of barium hydroxide precipitates insoluble barium sulfate and aluminum hydroxide, which can then be removed by filtration. cascadero.com A study on the recovery of cesium from the Taron deposit showed that this process effectively reduces iron and calcium impurities to very low levels in the final cesium formate solution. cascadero.com

For achieving very high purity, such as 99.9%, a more elaborate purification scheme is necessary. One patented method involves the following steps after the initial synthesis: google.com

Sulfate Ion Removal: The crude cesium formate solution is treated with barium hydroxide or calcium hydroxide to precipitate any remaining sulfate ions as barium sulfate or calcium sulfate. google.com

Metal Ion Removal by Carbonation: The resulting solution is then subjected to carbonation, where carbon dioxide is introduced to precipitate excess metal ions from the hydroxide used in the previous step. The pH is controlled to a range of 7-9. google.com

Concentration and Drying: The purified cesium formate solution is then concentrated and dried to obtain the final high-purity solid product. google.com

Recrystallization is a general technique that can be applied to purify solid cesium formate. tidjma.tn This involves dissolving the crude product in a suitable solvent (such as water, ethanol (B145695), or methanol) and then allowing the pure crystals to form upon cooling or evaporation of the solvent, leaving impurities behind in the solution. tidjma.tn

The table below summarizes the purification techniques and their targets.

| Purification Technique | Target Impurity | Description |

| Recrystallization | General impurities | Dissolving the crude solid in a hot solvent and allowing it to cool to form purer crystals. tidjma.tncascadero.com |

| Precipitation with Barium Hydroxide | Sulfate and Aluminum ions | Addition of Ba(OH)₂ to an aqueous solution to precipitate BaSO₄ and Al(OH)₃. cascadero.com |

| Carbonation | Excess metal ions (e.g., Ba²⁺, Ca²⁺) | Introduction of CO₂ to precipitate metal carbonates. google.com |

| Filtration | Solid impurities | Physical separation of solid precipitates from the liquid solution. cascadero.com |

Crystallography and Structural Elucidation of Cesium Formate and Its Derivatives

Crystal Structure Analysis of Cesium Formate (B1220265) Compounds

The precise arrangement of atoms in the solid state dictates many of the material's properties. Single-crystal X-ray diffraction has been a pivotal technique in elucidating the crystal structure of cesium formate.

Anhydrous cesium formate (CsOOCH) crystallizes in the orthorhombic space group Pbcm. acs.orgnih.gov A study using single-crystal X-ray diffraction provided a detailed structure that differed significantly from earlier analyses based on powder X-ray diffraction data, particularly in the placement and orientation of the formate ions. acs.orgnih.gov In this refined structure, the formate ions are located near the center of a slightly distorted tetragonal cell of cesium ions and lie entirely within the a-b plane. acs.org Each formate ion is surrounded by eight cesium ions. acs.org

Table 1: Crystal Data for Anhydrous Cesium Formate

| Property | Value |

| Chemical Formula | CsOOCH |

| Molar Mass | 177.923 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Space Group Number | 57 |

| a | 4.7938 Å |

| b | 9.5339 Å |

| c | 7.9101 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Data sourced from PubChem and Inorganic Chemistry acs.orgnih.gov |

When cesium formate is crystallized from solutions in glass containers, it can form complex mixed-cation salts by leaching sodium ions from the glass. iucr.orgresearchgate.net An example of such a compound is cesium sodium bis(formate), CsNa(CHO₂)₂. iucr.orgresearchgate.net

The crystal structure of this mixed salt is notably complex. It belongs to the orthorhombic space group Pnma with an unusually large Z value of 12 (the number of formula units per unit cell). iucr.orgresearchgate.net In this structure, the sodium ions are octahedrally coordinated by the oxygen atoms of the formate ions, while the cesium ions exhibit a less regular eight-coordinate geometry. iucr.orgresearchgate.net This highlights the influence of the crystallization environment on the final product's structure.

Table 2: Crystal Data for Cesium Sodium Bis(formate)

| Property | Value |

| Chemical Formula | CsNa(CHO₂)₂ |

| Molar Mass | 245.94 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 12.5812 (3) Å |

| b | 11.0509 (3) Å |

| c | 12.6024 (3) Å |

| V | 1752.16 (8) ų |

| Z | 12 |

| T | 180 (2) K |

| Data sourced from IUCr Journals iucr.org |

Mechanisms and Kinetics of Cesium Formate Crystallization

The process of crystallization from a solution is governed by complex kinetics and is sensitive to various external factors. Understanding these mechanisms is essential for controlling the properties of the resulting crystals.

The crystallization of cesium formate, particularly from concentrated aqueous solutions (brines), is significantly affected by external conditions. Temperature is a critical factor, as formate brines can exhibit substantial supercooling, where the solution remains liquid well below its true crystallization temperature (TCT). researchgate.netonepetro.org The presence of impurities can also influence crystallization, as seen in the formation of mixed salts. iucr.orggoogle.com For instance, the presence of divalent impurities like calcium can interfere with the intended crystallization process. google.com The solvent used for crystallization also plays a role; for example, better crystals of cesium formate were reported to be grown using tetrahydrofuran (B95107) (THF). acs.org

The high solubility of cesium formate in water allows for the formation of high-density brines, which have low crystallization temperatures. oilandgasonline.com The water activity in these concentrated brines is low, which can influence interactions with other components in the solution and affect crystallization behavior. offshore-mag.com

Seeding is a critical technique for controlling the crystallization process, particularly for systems like cesium formate brines that are prone to supercooling and metastable phase formation. researchgate.netonepetro.org Introducing seed crystals provides a surface for crystal growth to occur, bypassing the often-unpredictable nucleation step. mt.com

"Intelligent crystal seeding" has been developed as a specific methodology to obtain accurate True Crystallization Temperature (TCT) measurements for formate brines. researchgate.netonepetro.org This approach helps to overcome the issues caused by supercooling and the formation of metastable crystals. researchgate.net The choice of seed source is important; options include using crystals from a previous batch ("daughter seeding") or using size-controlled seeds prepared by milling or sieving. apiparticle.com For effective control, the seed crystals should be introduced into a well-dispersed state, often as a slurry in a solvent, to promote uniform growth. apiparticle.com

Metastable phases are states that are not the most thermodynamically stable but can persist for significant periods. In formate brine systems, the formation of metastable crystals is a known phenomenon that complicates the determination of the true crystallization temperature. researchgate.netonepetro.org While this is particularly noted in potassium formate-rich brines, the principles apply to cesium formate systems as well. researchgate.net The existence of these metastable phases necessitates carefully controlled crystallization procedures, like intelligent seeding, to ensure the formation of the desired stable crystal phase. researchgate.netonepetro.org The study of perovskite crystallization, which sometimes uses cesium formate as a precursor, also highlights the challenge of controlling complex crystallization kinetics to avoid undesirable phases. oup.comeurekalert.org

Structural Characterization of Cesium Formate in Solution

In aqueous solutions, particularly the high-density brines used in industrial applications, cesium formate exists as dissociated cesium (Cs⁺) and formate (HCOO⁻) ions. oilandgasonline.comamericanelements.com The high solubility, reaching 83% w/w in water, indicates strong interactions between the ions and water molecules. oilandgasonline.com

The behavior of these brines suggests that the ions are well-solvated. Formate brines are considered "water-structure makers," meaning they enhance the hydrogen-bonding network of water. aade.org This structuring effect contributes to the thermal stability of polymers dissolved in these brines. aade.orgarcjournals.org The monovalent nature of cesium formate is advantageous as it prevents the precipitation of damaging solids that can occur with divalent brines when interacting with reservoir waters. oilandgasonline.com While specific structural data from techniques like neutron scattering or advanced NMR in solution are not detailed in the provided context, the physical and chemical properties of the brines—such as low viscosity, high density, and compatibility with various polymers—indirectly characterize the nature of cesium formate in its dissolved state. oilandgasonline.comaade.org

Solution Chemistry and Interfacial Phenomena of Cesium Formate Systems

Investigation of Water-Structuring Properties in Aqueous Cesium Formate (B1220265) Solutions

Cesium formate solutions exhibit significant water-structuring properties, which contribute to their utility in various industrial applications. The interaction between the cesium and formate ions with water molecules alters the natural hydrogen-bonding network of water. This effect is a key factor in the thermal stabilization of water-soluble polymers dissolved in these brines. The formate anion acts as an antioxidant, protecting polymers from thermal degradation at elevated temperatures. This water-structuring capability, combined with the antioxidant properties of the formate ion, helps to protect polymers from thermal degradation in high-temperature environments. formatebrines.com

The high concentration of ions in cesium formate brines significantly reduces water activity. formatebrines.com This reduction in available "free" water molecules and the ordering of the water structure around the ions are fundamental to the brine's performance characteristics. A 2.20 g/cm³ cesium formate brine, for instance, has a water activity (a_w) of 0.33 at 25°C. formatebrines.com

Properties of 2.20 g/cm³ Cesium Formate Brine

| Property | Value |

|---|---|

| Density | 2.20 g/cm³ |

| Recommended pH range | 9–11 |

| Viscosity (cP) @ 25°C | 5.4 |

| Water activity (a_w) @ 25°C | 0.33 |

| Boiling point (°C) | 131 |

Solubility Research in Multi-Component Systems

The solubility of cesium formate in water is exceptionally high, allowing for the formulation of high-density brines. Saturated cesium formate solutions can reach densities of up to 2.3 g/cm³. guidechem.com This high solubility is a key characteristic that distinguishes it from many other salts used to create dense fluids. Cesium formate can also be blended with other formate salts, such as potassium formate, to achieve a wide range of densities. slb.com For instance, blends of potassium and cesium formate are used to obtain densities in the range of 1.6 g/cm³ to 2.3 g/cm³. stanford.edu

A critical property of cesium formate brines, particularly in oil and gas applications, is their very low solubility for reservoir gases like methane (CH₄) and carbon dioxide (CO₂). formatebrines.comformatebrines.com This characteristic enhances well control and safety during high-pressure/high-temperature (HPHT) operations. The low gas solubility allows for faster and more accurate detection of gas influxes (kicks) into the wellbore. formatebrines.com Research has shown that the solubility of these gases in formate brines is minimal, even under significant pressure and temperature. formatebrines.com This property is a distinct advantage over other high-density fluids where gas solubility can be a significant operational concern.

Studies on Basicity and Activity in Cesium Formate Solutions

Cesium formate solutions are naturally alkaline, with a pH typically in the range of 9 to 11. formatebrines.com This inherent basicity is advantageous for minimizing corrosion of downhole metal components. formatebrines.com The fluid can be buffered with carbonate or bicarbonate to maintain a favorable pH, even when exposed to acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S). formatebrines.com In buffered systems, the pH of the formate brine is unlikely to drop below 6.0 to 6.5, even with significant influxes of acid gas, thereby protecting metallic materials from acid-induced corrosion. formatebrines.com

The high concentration of cesium and formate ions in solution leads to low water activity. formatebrines.com This characteristic is crucial as it reduces the availability of water to hydrate clays and shales, thus preventing swelling and maintaining wellbore stability. researchgate.net The low water activity also contributes to the thermal stability of dissolved polymers by limiting the amount of "free" water that can participate in degradation reactions. formatebrines.com

Interaction Mechanisms with Polymers and Surfactants

Cesium formate brines exhibit excellent compatibility with various water-soluble polymers, such as xanthan gum and scleroglucan, which are commonly used as viscosifiers in drilling and completion fluids. formatebrines.comguidechem.com The high ionic strength and water-structuring nature of the brine protect these polymers from thermal degradation at high temperatures. formatebrines.com The formate ion's role as an antioxidant further enhances this protective effect by scavenging free radicals that can break down polymer chains. guidechem.com

Concentrated formate brines, including cesium formate, significantly enhance the thermal stability of biopolymers like xanthan gum. researchgate.net The stability of xanthan gum is related to a conformational transition from an ordered, helical structure to a disordered, random coil state. This transition occurs at a specific temperature known as the melting temperature (Tm). High concentrations of formate salts increase this transition temperature. researchgate.net

Research has shown that the Tm of xanthan in a 2.20 g/cm³ cesium formate brine can reach nearly 180°C (356°F). researchgate.net Blends of cesium and potassium formate can yield Tm values in the range of 180-200°C (356-396°F). researchgate.net This enhancement in thermal stability is attributed to the "salting-out" effect of the high concentration of formate ions and their interaction with water, which helps to maintain the polymer's rigid, ordered configuration at higher temperatures. researchgate.net

Xanthan Gum Transition Temperatures (Tm) in Formate Brines

| Brine Type | Density | Approximate Tm |

|---|---|---|

| Potassium Formate | 1.57 g/cm³ | ~200°C (396°F) |

| Cesium Formate | 2.20 g/cm³ | ~180°C (356°F) |

| Cesium/Potassium Formate Blends | - | 180-200°C (356-396°F) |

The addition of small amounts of high-molecular-weight polymers to a fluid can significantly reduce turbulent friction drag, a phenomenon known as drag reduction. vt.edu This effect is highly valuable in applications involving fluid transport through pipes, as it can lower pumping energy requirements. technion.ac.il In polymeric cesium formate solutions, polymers like xanthan gum can act as drag-reducing agents. researchgate.net

Interfacial Behavior and Wetting Characteristics

The interfacial behavior and wetting characteristics of cesium formate solutions are critical to their function as high-performance drilling and completion fluids, particularly in preventing formation damage and ensuring wellbore stability. These properties govern the interaction between the brine, hydrocarbon phases (oil and gas), and the solid surfaces of the reservoir rock and shales. The unique attributes of cesium formate, stemming from the properties of the cesium ion and the high solute concentration in the brine, lead to favorable interfacial phenomena.

Research into cesium formate brines indicates a significant impact on shale stabilization, which is intrinsically linked to wetting behavior. Concentrated cesium formate solutions exhibit very low water activity. This creates a chemical potential imbalance when the fluid comes into contact with shale formations, which have higher water activity in their pore fluid aade.org. This osmotic effect, combined with the small ionic radius of the cesium ion (Cs+), allows it to fit into the clay mineral structure, effectively inhibiting clay hydration and swelling aade.orgresearchgate.net. This interaction prevents the weakening of the shale matrix, thus ensuring wellbore stability during drilling operations.

The wetting characteristics of a fluid determine its tendency to spread over or adhere to a solid surface in the presence of other immiscible fluids. In reservoir applications, a strongly water-wet condition is typically preferred, as it facilitates the flow of hydrocarbons. Cesium formate fluids are designed to maintain or promote this water-wet state on reservoir rock surfaces like sandstone and limestone, which helps in maximizing hydrocarbon recovery formatebrines.com. Studies have shown that wettability is not adversely altered, and the need for specific wetting agents is often eliminated formatebrines.com.

Quantitative measurements of contact angles have been used to characterize the wetting behavior of cesium formate on different surfaces. The contact angle is the angle where a liquid/vapor interface meets a solid surface. A low contact angle (<90°) indicates that the liquid preferentially wets the solid surface (water-wet), while a high contact angle (>90°) suggests the surface is non-wetting or oil-wet. Research has provided specific contact angle measurements for systems involving cesium formate, highlighting its interaction with both hydrocarbons and rock formations.

| Interface | Contact Angle (°) | Indicated Wettability |

|---|---|---|

| Oil Interface | 99.5 | Neutral to slightly oil-wet |

| Carbonate Surface 1 | 36.54 | Strongly water-wet |

| Carbonate Surface 2 | 46.03 | Water-wet |

Data sourced from a study on completion fluids for carbonate reservoirs researchgate.net.

In addition to wetting, the lubricity of cesium formate brines is a key interfacial property. The coefficient of friction is a measure of this lubricity, which is crucial for reducing torque and drag during drilling and completion operations. The inherent lubricating properties of cesium formate fluids are comparable to, and can sometimes exceed, those of oil-based muds oilandgasonline.comstanford.edu.

| Materials in Contact | Temperature (°C) | Coefficient of Friction |

|---|---|---|

| Metal to Metal | Not specified | 0.16 |

| Metal to Sandstone | Not specified | 0.14 |

| Metal to Shale | 93 | 0.24 |

Data reflects average coefficients over various temperatures unless otherwise specified formatebrines.com.

Advanced Materials Research Utilizing Cesium Formate

Perovskite Materials Engineering via Cesium Formate (B1220265) Incorporation

The incorporation of cesium formate into perovskite materials has emerged as a important strategy for developing high-efficiency and stable solar cells. researchgate.netresearchgate.net Engineering the chemical composition of hybrid perovskites is a key method to improve both performance and operational stability. made-in-china.com Cesium formate is used as a precursor or additive in the fabrication of these materials, where it plays a multifaceted role in controlling the structural and electronic properties of the final perovskite film. usgs.govacs.org

Regulation of Perovskite Crystal Growth Processes

Cesium formate plays a significant role in managing the crystallization of perovskite films. Research shows that introducing cesium formate can help regulate the rapid nucleation and crystal growth, which is crucial for forming high-quality perovskite layers. usgs.gov One study highlights that the low melting point of cesium formate can help induce the crystallization processes at lower energy levels. usgs.gov The formate anion (HCOO⁻) can coordinate strongly with lead cations (Pb²⁺), which may help to slow down the perovskite growth process, resulting in larger, more uniform crystal grains. thermofisher.com This controlled growth leads to perovskite films with fewer defects and improved morphology, which are essential for high-performance solar cells. americanelements.com

Decoupling Crystallization Dynamics in Mixed-Cation Perovskites

In mixed-cation perovskites, such as those containing both formamidinium (FA⁺) and cesium (Cs⁺), a significant challenge is the different crystallization speeds of the components, which can lead to poor film quality and high defect densities. acs.orgamericanelements.comusgs.gov A novel strategy, known as sequential cesium incorporation (SCI), uses a solution of cesium formate to address this issue. acs.orgtidjma.tn In this method, a formamidinium-based perovskite precursor film is deposited first, followed by the sequential introduction of cesium formate. acs.org This approach effectively decouples the crystallization processes of the two cations, allowing for the formation of highly uniform and homogenous FA-Cs perovskite films with low defect densities. usgs.govtidjma.tn This improved compositional and structural uniformity is a direct result of overcoming the disparate crystallization kinetics. acs.org

Influence on Optoelectronic Performance and Stability of Perovskite Thin Films

The use of cesium formate has a profound positive impact on the optoelectronic performance and stability of perovskite thin films. By regulating crystal growth, passivating defects, and enabling uniform cation distribution, cesium formate incorporation leads to significant enhancements in key device parameters. usgs.govacs.orgtidjma.tn Research indicates that devices fabricated using cesium formate exhibit higher power conversion efficiencies (PCE), increased open-circuit voltage (V_oc_), and improved fill factors (FF). researchgate.netresearchgate.nettidjma.tn For instance, the introduction of cesium formate has led to champion PCEs exceeding 25%. researchgate.net Furthermore, the enhanced structural integrity and reduced defect density contribute to superior long-term operational, thermal, and UV stability. researchgate.nettidjma.tn

Table 1: Impact of Cesium Formate on Perovskite Solar Cell (PSC) Performance

| Perovskite Composition | Precursor/Method | Power Conversion Efficiency (PCE) | Reference |

| Formamidinium (FA)-based | Preburying Cesium Formate (CsFo) into SnO₂ ETL | 24.50% (from 23.34% for control) | researchgate.net |

| Formamidinium-Cesium (FACs)-based | Preburying Cesium Formate (CsFo) into SnO₂ ETL | 25.03% | researchgate.net |

| CsPbI₃ | Cesium Formate (CsFo) as additive | 21.23% (steady-state) | usgs.gov |

| Wide-Bandgap (WBG) | Cesium Formate (CsFa) as Cs precursor | 20.01% (vs. 18.27% for CsBr precursor) | researchgate.net |

| FA₁₋ₓCsₓPbI₃ | Sequential Cesium Incorporation (SCI) with HCOOCs | 24.7% | tidjma.tn |

Research in Energy Conversion Devices

Beyond its significant role in perovskite solar cells, cesium formate is being explored in other energy conversion devices. Its high ionic conductivity makes it a promising candidate for use as a proton-conducting electrolyte in fuel cells and as a high-density electrolyte in alkaline batteries. chemimpex.com Other cesium compounds, such as cesium carbonate, are also researched for applications in energy conversion technologies like magneto-hydrodynamic generators and polymer solar cells. usgs.gov Additionally, cesium formate's thermal properties make it suitable as a heat transfer fluid in geothermal energy systems, which harness the Earth's heat to generate electricity. tidjma.tn The element cesium is also associated with thermionic generators, which convert heat directly into electrical energy. tidjma.tn

Applications in Biochemical and Molecular Separations Research

Density Gradient Centrifugation Using Cesium Formate (B1220265)

Density gradient centrifugation is a powerful method for purifying and analyzing macromolecules such as DNA, RNA, and proteins, as well as complex structures like viruses and subcellular organelles. The principle involves creating a density gradient in a centrifuge tube, loading a sample onto this gradient, and then subjecting it to high centrifugal forces. The components of the sample migrate through the gradient until they reach a point where their own density equals that of the surrounding medium, a technique known as isopycnic centrifugation.

A key requirement for a density gradient medium is the ability to form a stable gradient over a suitable range of densities. Cesium salts are well-suited for this purpose. During ultracentrifugation, the heavy cesium ions sediment, forming a continuous density gradient. An 82% by weight solution of cesium formate in water can achieve a density of up to 2.4 g/cm³, which is significantly higher than what can be achieved with many other common gradient media. This high-density capability is advantageous for the separation of very dense biological materials.

The stability of the gradient is crucial for reproducible separations. Formate brines, including cesium formate, have demonstrated high thermal stability, which can be a beneficial property during long centrifugation runs where frictional heating of the rotor can occur.

Table 1: Physical Properties of Cesium Formate Relevant to Density Gradient Formation

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | HCOOCs | |

| Molecular Weight | 177.92 g/mol | |

| Maximum Solution Density | 2.4 g/cm³ |

| Solubility in Water | Extremely soluble | |

This table summarizes the key physical properties of cesium formate that make it a candidate for forming high-density gradients in centrifugation applications.

While specific protocols for using cesium formate in the separation of biomacromolecules are not widely published, the methodologies would likely be analogous to those using cesium chloride. The general steps involve:

Preparation of a concentrated cesium formate solution with a density close to that of the target biomolecules.

Mixing the biological sample with the cesium formate solution.

Ultracentrifugation for a sufficient time to allow the gradient to form and the sample components to reach their isopycnic points.

Fractionation of the gradient and collection of the bands containing the purified biomolecules.

For the separation of nucleic acids, the high ionic strength of cesium salt solutions can affect the hydration and, consequently, the buoyant density of the molecules. This property is exploited to separate DNA of different base compositions. Similarly, cesium gradients are effective for separating proteins and ribonucleoprotein particles.

Cesium chloride is the most traditionally used medium for isopycnic separation of nucleic acids. A comparative analysis highlights the potential advantages and disadvantages of cesium formate.

Table 2: Comparison of Potential Properties of Cesium Formate with Other Density Gradient Media

| Medium | Maximum Density | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Cesium Formate (hypothetical) | ~2.4 g/cm³ | Potentially very high density, high thermal stability. | Limited published data in biochemical applications, potentially higher cost. | |

| Cesium Chloride | ~1.9 g/cm³ | Well-established protocols, effective for DNA and virus purification. | Can be corrosive, may damage some biological structures. | |

| Cesium Sulfate (B86663) | ~2.0 g/cm³ | Useful for separating RNA and proteins. | Can be more expensive than CsCl. | |

| Sucrose (B13894) | ~1.3 g/cm³ | Gentle on organelles, non-ionic, inexpensive. | High viscosity, limited to lower density separations. |

| Iodixanol (B1672021) | ~1.32 g/cm³ | Isosmotic, non-ionic, forms true solutions. | Can be costly, may require removal for downstream applications. | |

This table provides a comparative overview of cesium formate's potential characteristics against commonly used density gradient media, based on its physical properties and the known attributes of other media.

In a study comparing cesium chloride and iodixanol for the purification of adeno-associated viral vectors, it was found that CsCl-purified vectors had a better ratio of full to empty particles, although iodixanol-purified vectors showed higher purity. Such comparative studies are essential for selecting the optimal medium for a specific application. While no direct comparisons involving cesium formate in this context are available, its high density suggests it could be particularly useful for separating high-density viruses or particles that may not band well in lower-density gradients.

Role in Isolation of Subcellular Particles and Organelles

The isolation of subcellular organelles is a critical step in cell biology research, enabling the study of their specific functions and protein compositions. Density gradient centrifugation is a common method for purifying organelles like mitochondria, nuclei, and lysosomes.

Given its ability to form high-density gradients, cesium formate could theoretically be used for the purification of dense organelles or subcellular structures. For instance, the isolation of mitochondria from crude cell lysates is often achieved through a combination of differential centrifugation and density gradient centrifugation. While sucrose gradients are commonly used for this purpose due to their gentle nature, cesium-based gradients could offer higher resolution for separating organelles with very similar densities. However, the high ionic strength of cesium formate solutions might be detrimental to the integrity and function of some organelles, a factor that would need to be carefully evaluated for each specific application.

Chemical Transformations and Catalysis Research Involving Cesium Formate

Cesium Formate (B1220265) as a Reagent in Organic Synthesis

Cesium formate has been shown to be an effective reagent in several specific types of organic reactions.

Conversion of α-Haloketones: Research has demonstrated a convenient and safe method for converting α-haloketones into α-hydroxyketones using cesium formate in a dry methanol (B129727) solution. This transformation proceeds efficiently to give the desired product in excellent yields. researchgate.net

Photoinduced Radical Cyclization: In the realm of photochemistry, cesium formate plays a crucial role in the synthesis of complex heterocyclic compounds. acs.org Upon exposure to light, cesium formate can undergo homolysis to generate a highly reactive carbon dioxide radical anion (CO₂•⁻). acs.org This radical species can then initiate a reductive intramolecular cyclization of various aryl iodide derivatives to produce valuable scaffolds such as phenanthridinones, oxindoles, and isoindolinones under catalyst-free conditions. acs.org

Hydrogen Storage and Production: Cesium formate is also investigated in the context of chemical hydrogen storage. google.com It can be catalytically decomposed in an aqueous solution to produce hydrogen gas and bicarbonate. google.com This reversible process is a key area of research for developing safe and efficient hydrogen storage and delivery systems for applications like fuel cells. google.com

Applications in Catalysis and Catalyst Promotion

Beyond its role as a direct reagent, cesium formate is integral to the field of catalysis, where it is often used as a promoter to enhance the activity and selectivity of various catalysts. chemimpex.comosti.govlehigh.edu The addition of cesium can modify the electronic properties and surface structure of a catalyst, leading to improved performance in specific industrial processes. osti.govacs.org

The synthesis of alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen) is a critical industrial process. The addition of cesium as a promoter to copper-based catalysts, such as Cu/ZnO/Al₂O₃, has been shown to significantly enhance the production of higher alcohols (C₂₊OH). acs.orgrsc.org

Table 1: Effect of Cesium Promoter on Higher Alcohol (C₂₊OH) Synthesis over Cu/ZnO/Al₂O₃ Catalyst Data sourced from a study at a reaction temperature of 583 K. acs.org

| Catalyst | C₂₊OH Productivity (g kgcat⁻¹ h⁻¹) | C₂₊OH Selectivity (%) | Methanol Selectivity (%) |

| Unpromoted | 77.1 | 12.0 | 33.5 |

| Cesium-Promoted | 157.3 | 23.1 | 25.2 |

Alkylation reactions are fundamental to organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. Cesium compounds, in general, are known to be effective in promoting alkylation reactions. researchgate.netusgs.govusgs.gov

Specifically, cesium formate has been identified as a key additive in the challenging C-F bond alkylation of trifluoromethyl groups. rsc.org The selective activation of a single, highly stable C-F bond in a CF₃ group is a significant challenge in synthetic chemistry. rsc.org Theoretical studies using density functional theory have shown that cesium formate can assist in this C-F bond activation, making the subsequent alkylation more favorable. rsc.org The calculations indicate that the pathway assisted by cesium formate has a lower energy barrier compared to other additives, facilitating the reaction. rsc.org

Table 2: Calculated Gibbs Free Energy Changes (ΔG) for Additive-Assisted Defluorination Theoretical data for the defluorination of N-phenyl-2,2,2-difluoromethylacetamide. rsc.org

| Additive | Pathway | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| None | Direct Defluorination | 7.2 |

| Cesium Carbonate | Cs₂CO₃-assisted | 4.9 |

| Cesium Formate | Cesium Formate-assisted | 1.7 |

Research on Fluid Mechanics and Geochemical Interactions in Reservoir Engineering Systems

Performance Evaluation of High-Density Cesium Formate (B1220265) Brines in High-Pressure, High-Temperature (HPHT) Environments

High-density cesium formate brines are well-established for their use in high-pressure, high-temperature (HPHT) reservoir drilling, completion, and workover operations. aade.orgonepetro.org These brines, which are essentially solutions of cesium formate in water, can be formulated to achieve high densities, making them suitable for controlling wellbore pressures in challenging downhole conditions. formatebrines.comamericanelements.com Since 1999, cesium formate brines have been successfully utilized in over 130 HPHT well construction operations, including more than 100 instances where high downhole pressures necessitated their use for well control. onepetro.org

The primary advantage of cesium formate brines in HPHT environments lies in their solids-free nature. oilandgasonline.com Unlike conventional drilling fluids that rely on weighting agents like barite, cesium formate brines achieve high density through the dissolved salt. onepetro.org This eliminates issues such as "barite sag," a phenomenon where solid weighting materials settle out of the fluid, leading to dangerous variations in mud density and potential well control problems. oilandgasonline.comonepetro.orgresearchgate.net This was a critical factor in the selection of cesium formate for drilling and completion operations in the Huldra and Kvitebjørn fields in the North Sea, where well control problems with oil-based muds had been previously encountered. researchgate.net

The thermal stability of cesium formate brines is another key performance characteristic in HPHT wells, where bottom-hole temperatures can exceed 200°C (392°F). formatebrines.comcabot-corp.com Laboratory and field data have demonstrated that these brines maintain their properties and are less corrosive than other high-density brines at elevated temperatures. formatebrines.comonepetro.org In one notable case, a cesium formate brine was used as a well kill and suspension fluid in a Hungarian HPHT well with a bottom-hole static temperature of 225°C (437°F) and pressures over 14,000 psi. The brine remained stable in the well for 39 days. cabot-corp.com

Furthermore, the use of a single cesium formate fluid system for drilling, completion, and workover simplifies operations, reduces waste, and eliminates potential incompatibility issues between different fluids. formatebrines.comresearchgate.net The inherent lubricity of formate brines also contributes to lower torque and drag during drilling operations. formatebrines.com

The table below summarizes key properties of a typical high-density cesium formate brine:

| Property | Value |

| Density | 2.20 g/cm³ (18.36 lb/gal) |

| Viscosity @ 25°C | 5.4 cP |

| Water Activity (aw) @ 25°C | 0.33 |

| True Crystallization Temperature | 5.1°C |

| Recommended pH range | 9–11 |

| Source: formatebrines.com |

Rheological Characterization and Frictional Pressure Loss Studies

The rheological properties of cesium formate brines, particularly when viscosified with polymers like xanthan gum, are crucial for accurate hydraulic modeling and managing downhole pressures. aade.org The prediction of frictional pressure losses is especially important in wells with narrow mud windows, where the difference between the pore pressure and the fracture gradient is small. aade.org

Studies have shown that the addition of polymers to cesium formate brines creates non-Newtonian, shear-thinning fluids. aade.org Interestingly, research has revealed that at higher flow rates, these polymers can act as friction or drag reducers in transitional and turbulent flow regimes, a phenomenon not fully captured by conventional hydraulic models. aade.orgaade.org

Extensive flow loop testing has been conducted to measure frictional pressure losses in cesium formate brines viscosified with biopolymers. aade.org One study measured pressure losses in a cesium formate fluid with varying concentrations of xanthan gum at temperatures ranging from 100°F to 230°F. aade.org The results showed a significant discrepancy between the empirical data and theoretical models, highlighting the importance of experimental data for accurate hydraulic predictions. aade.org For example, a reduction of up to 74% in frictional pressure loss was observed with certain biopolymeric additives compared to about 50% for the best-performing xanthan gum fluid. aade.org

The following table presents experimental data on frictional pressure loss for a cesium formate brine with different concentrations of xanthan gum at 100°F:

| Xanthan Gum Concentration (lb/bbl) | Flow Rate (gpm) | Pressure Loss (psi/ft) |

| 0.0 | 5 | ~0.2 |

| 0.5 | 5 | ~0.3 |

| 1.0 | 5 | ~0.4 |

| 1.5 | 5 | ~0.5 |

| 2.0 | 5 | ~0.6 |

| 2.5 | 5 | ~0.7 |

| Adapted from experimental data presented in aade.org |

Hydraulic Modeling and Simulation for Fluid Behavior Prediction

Accurate hydraulic modeling is critical for predicting fluid behavior and managing equivalent circulating density (ECD) in HPHT wells. formatebrines.comresearchgate.net The low, solids-free nature of cesium formate brines contributes to a lower and more predictable ECD compared to conventional weighted muds. formatebrines.comaade.org In the Kristin, Huldra, and Kvitebjørn fields, the measured ECD when drilling with cesium formate brine was only 0.04 to 0.06 g/cm³ higher than the static mud weight. formatebrines.com

To improve the accuracy of hydraulic predictions for polymer-viscosified formate brines, advanced modeling techniques have been developed. aade.org Researchers have used extensive flow loop data to build predictive models for frictional pressure loss using machine learning algorithms. aade.org These models, which account for the drag reduction effects of polymers, have been implemented into hydraulics software. aade.org In one case study for a challenging ultra-HPHT slim-hole drilling application, conventional hydraulics software predicted that drilling with a formate/polymer-based fluid was not feasible. However, the new software incorporating the drag reduction model showed that the operation was indeed possible. aade.org

Shale-Fluid Interaction Mechanisms and Wellbore Stability Research

Wellbore instability in shale formations is a significant challenge in drilling operations. researchgate.netripi.ir Cesium formate brines have demonstrated unique benefits in stabilizing shales through a combination of chemical and physical mechanisms. aade.org

Clay Inhibition Studies and Suppression of Swelling Pressures

One of the primary mechanisms of shale instability is the hydration and swelling of clay minerals when they come into contact with water-based drilling fluids. researchgate.net Cesium formate brines are highly effective at inhibiting this swelling. aade.orgmdpi.com The small ionic radius of the cesium ion (Cs+) allows it to fit into the structure of clay minerals like smectite and montmorillonite, limiting their hydration. researchgate.netmdpi.com

Laboratory studies have consistently shown the superior performance of cesium formate in preventing clay swelling compared to other inhibitive fluids. researchgate.netmdpi.com In one study comparing different drilling fluids, cesium formate exhibited the lowest swelling index, followed by potassium chloride (KCl) systems. mdpi.com Another study found that cesium formate brine showed the best drilling performance in shale due to its low swelling rate. researchgate.net

Osmotic Backflow and Mud Pressure Penetration Investigations

The high salinity and consequently low water activity of cesium formate brines create a significant osmotic potential when they contact shales with higher water activity pore fluid. aade.orgresearchgate.net This osmotic pressure can induce "osmotic backflow," where water is drawn out of the shale formation and into the wellbore. aade.org This dehydration effect helps to strengthen the near-wellbore region and counteracts the hydraulic influx of mud filtrate into the shale. aade.orgworldoil.com

Pressure transmission tests have been used to investigate the combined effects of filtrate viscosity and osmosis on mud pressure penetration. aade.org In a test on Mancos shale with a 18.3 ppg cesium formate mud, a large delay in pressure transmission was observed, which was attributed to both the enhanced viscosity of the filtrate and a significant osmotic effect. aade.org This contrasts with tests using mixed cesium/potassium formate fluids where the osmotic effect was less pronounced. aade.org

Corrosion Inhibition and Compatibility Studies with Downhole Materials

Cesium formate brines exhibit favorable characteristics regarding corrosion inhibition and compatibility with various materials commonly used in downhole environments. formatebrines.commarketresearchintellect.com Their inherent properties, such as a mildly alkaline natural pH of 10–10.5 and monovalent nature, contribute to their high compatibility with both metals and elastomers. formatebrines.com Field and laboratory studies have consistently demonstrated that buffered formate brines, including cesium formate, are substantially less corrosive than other high-density brines, such as those containing zinc bromide, especially at elevated temperatures. formatebrines.comformatebrines.com

Since 1999, cesium formate brines have been utilized in numerous high-pressure, high-temperature (HPHT) applications, withstanding temperatures up to 225°C (437°F) for extended periods without inducing general corrosion, pitting, or stress corrosion cracking (SCC) in downhole metals. formatebrines.com The low corrosivity (B1173158) is an intrinsic property of the formate brine itself, often eliminating the need for dedicated corrosion inhibitors. formatebrines.comformatebrines.com This is a significant advantage, as corrosion inhibitors can sometimes negatively impact elastomer compatibility. formatebrines.com

Research comparing cesium formate brine with traditional zinc bromide/calcium bromide brines has quantitatively demonstrated its superior performance in corrosion mitigation. formatebrines.com A comparative test conducted at high temperatures on C-steel showed significantly lower corrosion rates in the cesium formate environment. formatebrines.com

Table 1: Comparative Corrosion Test of C-Steel in High-Density Brines This table presents data from a comparative corrosion test at 204°C (400°F) between cesium formate brine and a zinc bromide/calcium bromide blend.

| Brine Type | Material | Temperature | Result |

|---|---|---|---|

| Cesium Formate | C-Steel | 204°C / 400°F | Lower corrosion rates observed compared to halide brines. formatebrines.com |

| Zinc Bromide / Calcium Bromide Blend | C-Steel | 204°C / 400°F | Higher corrosion rates and pitting observed. formatebrines.com |

Compatibility studies have also extended to various corrosion-resistant alloys (CRAs) used in demanding HPHT wells. While most alloys show excellent resistance, some specific materials can be susceptible to environmental cracking under certain conditions. For instance, research indicates that modified 13Cr-2Mo steel may be prone to cracking at 160°C (320°F) when the brine is contaminated with a mixture of CO2 and H2S. researchgate.net In contrast, higher-grade alloys like 22Cr and 25Cr duplex stainless steels have demonstrated resistance to cracking under similar test conditions. researchgate.net

Table 2: Compatibility of Various Steels with Formate Brines in HPHT Conditions This table summarizes findings on the compatibility and performance of different steel types when exposed to formate brines under HPHT conditions, including the presence of acid gases.

| Steel Type | Test Conditions | Observed Performance | Reference |

|---|---|---|---|

| General Downhole Metals | Up to 225°C (437°F) | No general corrosion, pitting, or stress corrosion cracking initiated. | formatebrines.com |

| Modified 13Cr-2Mo | 160°C (320°F) with CO2 and H2S contamination | Susceptible to environmental cracking. | researchgate.net |

| 22Cr Duplex Stainless Steel | 160°C (320°F) with CO2 and H2S contamination | Resistant to environmental cracking. | researchgate.net |

| 25Cr Duplex Stainless Steel | 160°C (320°F) with CO2 and H2S contamination | Resistant to environmental cracking. | researchgate.net |

The compatibility of cesium formate with elastomers and seals is another critical aspect of its performance in downhole applications. stanford.eduoilandgasonline.com Formate brines are considered suitable for the vast majority of elastomers used in downhole tools. formatebrines.com A key reason for this is that, unlike divalent brines, monovalent cesium formate does not cause cross-linking in nitrile elastomers, a common material for seals. formatebrines.com The inherent stability and low corrosivity of formate brines mean that corrosion inhibitors, a frequent source of elastomer incompatibility, are typically not required. formatebrines.com

Table 3: Typical Elastomer Compatibility Test Results in Buffered Formate Brines This table shows representative results for elastomer compatibility after long-term exposure to buffered formate brines at elevated temperatures.

| Elastomer Type | Temperature | Duration | Observed Result |

|---|---|---|---|

| Nitrile (NBR 2) | 120°C / 248°F | 8 weeks | No significant degradation or failure reported. formatebrines.com |

The successful use of cesium formate in numerous completion and workover operations without reported failures related to elastomers or metals underscores the extensive laboratory and field data confirming its compatibility. formatebrines.comstanford.edugoogle.com

Environmental Fate and Transport Studies of Cesium Formate

Adsorption and Desorption Processes in Soil Matrices

The interaction of cesium formate (B1220265) with soil is primarily dictated by the behavior of the cesium cation. formatebrines.com Upon entering the soil or water, cesium formate rapidly dissociates into cesium (Cs+) and formate (HCOO-) ions. formatebrines.com

The cesium ion exhibits strong adsorption to soil particles and suspended solids. formatebrines.com This behavior is analogous to that of the well-studied radioactive isotope 137Cs, meaning the non-radioactive 133Cs used in cesium formate is expected to have similar mobility characteristics in sediment. formatebrines.com The primary mechanisms controlling the interaction of cations like Cs+ with soil are cation exchange, surface adsorption, and reactions with organic matter. formatebrines.com The extent of this sorption is heavily influenced by the soil type, particularly its clay mineral content and the amount of natural organic matter (NOM). researchgate.netresearchgate.net Clay minerals possess sorption sites on their planar surfaces, in interlayers, and at frayed edges where cesium can be strongly bound. researchgate.net However, natural organic matter can sometimes hinder the adsorption of cesium onto clay minerals by blocking access to these sorption sites. researchgate.net

Conversely, the formate anion is anticipated to have negligible adsorption to sediment. formatebrines.com Any formate that reaches the sediment would likely remain dissolved in the pore water or be adsorbed to anion exchange sites. formatebrines.com The process of adsorption and desorption is dynamic and depends on the concentration of the chemical and the specific properties of the soil matrix. formatebrines.comecetoc.org While Cs+ is generally immobilized at the soil surface, some specific soil types have been identified where its mobility is considerably greater. researchgate.netcdc.gov

Degradation Pathways in Aqueous and Terrestrial Environments

The environmental persistence of cesium formate is largely determined by the degradation of the formate anion, as the cesium cation is a stable element and is not subject to biodegradation. formatebrines.com The formate ion (HCOO-) is organic and readily biodegradable by bacteria in both freshwater and marine environments. formatebrines.commarketresearchintellect.com

Under aerobic conditions, microorganisms break down the formate ion, a process that prevents its bioaccumulation. formatebrines.com While cesium formate brine does not typically biodegrade under normal, concentrated operating conditions, it biodegrades safely once diluted in the environment, such as in the ocean. formatebrines.com Standard 28-day ready biodegradability tests have been conducted to assess its environmental impact. formatebrines.com These studies, performed under aerobic conditions, confirm that formate brines are readily biodegradable. formatebrines.com For instance, research has shown significant degradation of the formate ion in cesium formate brine within a 28-day period in both seawater and fresh water. formatebrines.com It is also anticipated that formate ions that end up in cold, anaerobic marine sediments can be degraded through methanogenesis. formatebrines.com

| Environment | Degradation Percentage | Source |

|---|---|---|

| Seawater (Test 1) | 79% | formatebrines.com |

| Seawater (Test 2) | 66% | formatebrines.com |

| Fresh Water (Test 1) | 83% | formatebrines.com |

| Fresh Water (Test 2) | 79% | formatebrines.com |

Bioavailability and Environmental Mobility Studies

The environmental mobility and bioavailability of cesium formate are directly linked to the distinct behaviors of its dissociated ions. formatebrines.com

In contrast, the formate anion is highly soluble and mobile in water. sevron.co.uk However, its environmental persistence and bioavailability are limited by its rapid biodegradation. formatebrines.comregulations.gov The degradation of formate by microorganisms in water and soil prevents it from accumulating in the food chain. formatebrines.com

Advanced Analytical and Characterization Techniques for Cesium Formate Research

Spectroscopic Analysis Methodologies.slideshare.netaade.org

Spectroscopic techniques are fundamental in the study of cesium formate (B1220265), providing insights into its molecular structure and composition.

Enhancement of Mass Spectrometric Sensitivity with Cesium Ions.aade.org

Recent advancements in mass spectrometry (MS) have demonstrated that the addition of cesium ions can significantly enhance the sensitivity of detection for certain analytes. wiley.com In a technique known as secondary ion mass spectrometry (SIMS), cesium is used as a source of positive ions. wikipedia.org The use of cesium ion sources can generate cluster and monoatomic primary ion beams, which has been shown to enhance the secondary ion yield for characteristic molecular ions from organic samples by up to a factor of 800. aip.org This enhancement is also beneficial in the analysis of inorganic salts. nih.govresearchgate.net

Specifically, in liquid chromatography-mass spectrometry (LC-MS/MS), incorporating a low concentration of cesium formate into the mobile phase has been shown to dramatically improve the sensitivity for detecting various compounds, including artificial sweeteners. wiley.com This is attributed to the formation of stable [M+Cs]+ adduct ions, which are more readily detected than protonated molecules [M+H]+. wiley.com This technique has enabled the detection of analytes at levels as low as 0.1 to 1.0 ng/mL without the need for pre-concentration steps. wiley.com The stability of the cesium sputter ion source, with fluctuations of only a few percent over 20 minutes and a lifespan of weeks to months, further underscores its utility in providing reliable and sensitive analytical results. aip.org

Fourier-Transform Infrared Spectroscopy (FTIR) Applications.slideshare.net

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for the characterization of cesium formate. It is used to identify the characteristic functional groups within the molecule, thereby confirming the presence of the formate anion. tidjma.tn In studies of cesium formate's interaction with other materials, such as in the development of catalysts or nanocomposites, FTIR is invaluable. For instance, in the analysis of cesium lead bromide-coated cellulose (B213188) nanofibers, FTIR spectra confirmed the presence of C-Br bonding, indicating the successful attachment of the nanocrystals to the cellulose surface. mdpi.com Similarly, research on cesium acetate (B1210297) as a stabilizer for perovskite solar cells utilized FTIR to understand the formation of intermediate phases. rsc.org The technique can detect changes in bonding, such as the replacement of bridged hydroxyl groups with free hydroxyl and water molecules upon heating. slideshare.net

Chromatographic Techniques for Purity and Concentration Determination.tidjma.tn

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of cesium formate. industrialchemicals.gov.au For instance, HPLC was used to measure the concentration of cesium formate in n-octanol and water to determine its partition coefficient. industrialchemicals.gov.au The method is also used to analyze for impurities in cesium formate solutions. industrialchemicals.gov.au Organic acids like formate can be detected by HPLC at a wavelength of 210 nm. researchgate.net By using a buffered mobile phase, it is possible to achieve good separation and quantification of formate, oxalate, and acetate. researchgate.net A method for converting HPLC peak area to concentration using nonlinear regression has also been developed, which avoids the need for difficult isolations of intermediates and byproducts. acs.org

Calorimetric and Thermal Analysis of Cesium Formate Systems.thomassci.com

Calorimetric and thermal analysis techniques are essential for understanding the thermal properties of cesium formate, including its phase transitions and thermal stability. tidjma.tnacs.org

Differential Scanning Calorimetry (DSC) is a widely used technique to study the phase transitions and melting point of cesium formate. tidjma.tnslideshare.net DSC measurements have revealed a reversible first-order phase transition for cesium formate at approximately 36 °C. acs.orgelectronicsandbooks.com This transition involves a change from an orthorhombic crystal structure to a cubic phase. acs.orgelectronicsandbooks.com The enthalpy and entropy changes associated with this transition have been determined, providing insights into the change in the orientational freedom of the formate ion. acs.orgelectronicsandbooks.com DSC is also used to determine the crystallization temperature of cesium formate brines, which is a critical parameter in their application in the oil and gas industry. oilfieldtechnology.com

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition behavior of cesium formate. tidjma.tn TGA can determine the temperatures at which the compound begins to decompose and can identify the products of decomposition. acs.org

The following table summarizes the key thermal analysis techniques and their applications in cesium formate research:

| Analytical Technique | Application in Cesium Formate Research | Key Findings |

| Differential Scanning Calorimetry (DSC) | Studies phase transitions, melting point, and crystallization temperature. tidjma.tnacs.orgoilfieldtechnology.com | Identified a reversible first-order phase transition at ~36 °C. acs.orgelectronicsandbooks.com Determined enthalpy and entropy of transition. acs.orgelectronicsandbooks.com |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and decomposition behavior. tidjma.tn | Provides information on decomposition temperatures and products. acs.org |

Specialized Methods for Crystallization Temperature Determination.lehigh.eduresearchgate.net

The determination of the crystallization temperature of cesium formate brines is of paramount importance, particularly for their use as drilling and completion fluids in the oil and gas industry. oilfieldtechnology.comresearchgate.net Standard methods for determining the True Crystallization Temperature (TCT) often fail for formate brines due to significant supercooling and the formation of metastable crystals. iteh.aionepetro.org

Several factors complicate the measurement of crystallization temperature in formate brines:

The crystallization temperatures can be very low, potentially exceeding the cooling capacity of the measurement equipment. iteh.aionepetro.org

A significant degree of supercooling is often observed. iteh.aionepetro.org

The existence of metastable potassium formate crystals in potassium-rich formate brines. iteh.aionepetro.org

To overcome these challenges, specialized methods have been developed. A key innovation is the use of intelligent crystal seeding . researchgate.netonepetro.org This procedure involves introducing seed crystals of the stable phase to eliminate the measurement problems caused by supercooling and the formation of metastable phases. researchgate.netonepetro.org

Pressurized Differential Scanning Calorimetry (HPDSC) is another advanced technique being explored to automate the measurement of crystallization temperature at high pressures. oilfieldtechnology.com This method detects the exothermic process of crystallization by measuring the heat released. oilfieldtechnology.com

The standard definitions for crystallization events are as follows:

First Crystal to Appear (FCTA): The temperature at which the first visible crystals form, which typically includes a supercooling effect. onepetro.orggoogle.com

True Crystallization Temperature (TCT): The maximum temperature reached immediately following the supercooling minimum, representing the actual crystallization temperature. onepetro.orggoogle.com

Last Crystal to Dissolve (LCTD): The temperature at which the last crystal disappears upon heating. google.com

The following table outlines the measured crystallization temperatures for a blend of potassium formate and cesium formate brines:

| Brine Composition | Seeding Method | Crystallization Temperature (°C) |

| Blend of 1.57 g/cm³ potassium formate and 2.20 g/cm³ cesium formate | Seeding with stable-phase potassium and cesium formate crystals | Stable-phase TCT onepetro.org |

| Blend of 1.57 g/cm³ potassium formate and 2.20 g/cm³ cesium formate | Seeding with metastable potassium formate crystals | Metastable-phase TCT onepetro.org |

Theoretical and Computational Modeling of Cesium Formate Systems

Molecular Dynamics and Simulation Studies of Cesium Formate (B1220265) Solutions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of cesium formate at an atomic level. tidjma.tntidjma.tn These simulations can model the dynamic interactions between cesium formate and other molecules, such as its diffusion in solutions. tidjma.tn This is particularly useful for comprehending its high ionic conductivity, a key property for its application in batteries and fuel cells. tidjma.tn

Research has also employed MD simulations to investigate the extraction of cesium ions from aqueous solutions using functionalized carbon nanotubes. researchgate.net These studies explore the interfacial behavior and extraction mechanisms, revealing that modifying single-walled carbon nanotubes with specific functional groups can significantly enhance the adsorption capacity of cesium ions. researchgate.net For instance, nanotubes functionalized with isopropoxide have been shown to be highly efficient for cesium ion extraction. researchgate.net

Furthermore, reactive force field (ReaxFF) molecular dynamics simulations have been developed to study the stability and degradation of materials containing cesium, such as cesium lead iodide (CsPbI₃). acs.org These simulations can elucidate phase transitions and the influence of the dynamics of cesium cations on the material's structural stability. acs.org

Computational Fluid Dynamics (CFD) Modeling in Reservoir Engineering

In the oil and gas industry, Computational Fluid Dynamics (CFD) modeling is a critical tool for analyzing the behavior of cesium formate brines used as drilling and completion fluids. researchgate.nettidjma.tn CFD simulations can model the flow of these fluids in complex wellbore geometries, providing a detailed analysis of the fluid's performance under various conditions. tidjma.tn

One key application of CFD is in determining the potential for formation damage. For example, CFD modeling has been used to estimate the contact time of formate brines with the near-wellbore area, which can be as long as 45 days in lower permeability intervals. researchgate.netdntb.gov.uaonepetro.orgonepetro.orgscite.ai This information is vital for planning subsequent coreflood studies to identify potential damage mechanisms like mineral dissolution or precipitation. researchgate.netdntb.gov.uaonepetro.orgonepetro.org

CFD is also employed to assess displacement efficiency when transitioning from drilling to completion fluids. researchgate.net By simulating shear rates during displacement, engineers can optimize the process and minimize fluid incompatibility issues. researchgate.net Advanced modeling tools, including CFD, are part of a comprehensive approach that also includes theoretical evaluations and laboratory studies to ensure well control and operational safety, particularly in high-pressure/high-temperature (HPHT) environments. researchgate.net

Quantum Chemical Calculations of Cesium Formate Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of cesium formate. tidjma.tn These calculations can be used to investigate vibrational frequencies and other properties, shedding light on its role as a catalyst or its interactions with other molecules like carbon dioxide. tidjma.tn

Studies have utilized quantum chemical methods to understand the interactions between alkali metal cations, including cesium, and various anions. acs.org These calculations show that alkali metal cations primarily interact with anions through coulombic forces. acs.org The gas-phase alkali metal cation basicity (AMCB) for a series of benzoate (B1203000) ions with cesium and other alkali metals has been established through a combination of mass spectrometry experiments and high-level ab initio calculations. acs.org

Furthermore, computational studies have investigated the influence of alkali metal cations on the dehydrogenative coupling of formate anions to form oxalate. frontiersin.org DFT calculations have been used to compare the Gibbs free energies of these reactions for different alkali formates, revealing that the coupling reaction for cesium formate is significantly endergonic. frontiersin.org The thermal stability of the resulting metal oxalates is also dependent on the cation. frontiersin.org

Machine Learning Approaches for Fluid Property Prediction

Machine learning (ML) is increasingly being used to develop predictive models for the properties of cesium formate fluids, offering a more accurate alternative to traditional empirical models. tidjma.tntidjma.tn These algorithms can be trained on large experimental datasets to identify complex relationships between various parameters. tidjma.tntidjma.tn

In the context of drilling operations, ML models have been developed to predict the rheological properties of drilling fluids containing cesium formate. aade.orgresearchgate.net For instance, machine-learning regression algorithms like random forest and XGBoost have been trained using flow loop data to estimate a correction factor for friction factor correlations. aade.org This has led to the development of new modeling tools implemented in hydraulics software to better predict frictional pressure losses in transient and turbulent flow, with observed reductions of up to 74%. aade.org

ML approaches are also being proposed to predict bottomhole circulating temperature (BHCT) and surface flowline temperature (SFT) in real-time using drilling fluid data such as mud weight, rheological properties, and flow temperatures. researchgate.net These models, trained on data from numerous wells, can enhance the accuracy of temperature predictions, which is crucial for the proper design of mud weight and rheology under downhole conditions. researchgate.net Research has also focused on developing ML models to predict the penetration depth of formate-based fluids. d-nb.info

Future Research Trajectories and Emerging Applications of Cesium Formate

Unexplored Niche Applications in Materials Science

While cesium formate (B1220265) is well-established as a high-performance drilling and completion fluid, its unique properties are attracting interest for specialized applications in materials science. chemimpex.comstanford.edumarketresearchintellect.com Researchers are investigating its potential in areas requiring high ionic conductivity, catalytic activity, and specific optical or thermal characteristics. tidjma.tntidjma.tn

Future research is directed towards leveraging cesium formate in the following domains:

Energy Storage and Conversion : The compound's high ionic conductivity makes it a promising candidate for use as an electrolyte in advanced batteries and fuel cells. tidjma.tntidjma.tn It is also being explored as a precursor material for synthesizing perovskite crystals, such as cesium tin iodide, which are used in the development of highly efficient photovoltaic solar cells. americanelements.com

Catalysis : Cesium formate's basic nature allows it to function as an effective catalyst in various organic reactions, including esterification and transesterification. tidjma.tn It has also been studied for its role in promoting the conversion of carbon dioxide (CO2) into ethanol (B145695) through hydrogenation, where it helps create multifunctional active sites at the catalyst interface. acs.org

Specialized Materials : In electronics manufacturing, cesium formate is being investigated for its use in producing specialized glass and ceramics, where it can enhance thermal stability and durability. chemimpex.com Its ability to form heavy, non-aqueous fluids when dissolved in solvents like monoethylene glycol opens possibilities for new heat transfer fluids or specialized optical media. slideshare.net

Table 1: Emerging Applications of Cesium Formate in Materials Science

| Application Area | Research Focus | Key Compound Property | Potential Impact |

|---|---|---|---|

| Photovoltaics | Precursor for Cesium Tin Iodide (CsSnI₃) perovskite crystals. americanelements.com | High Purity, Reactivity | Development of highly efficient and stable solar cells. americanelements.com |